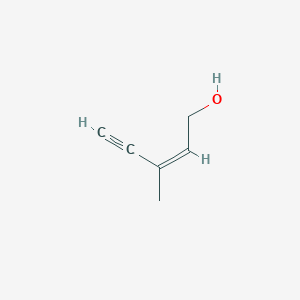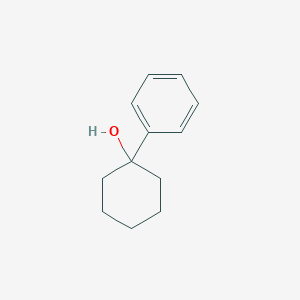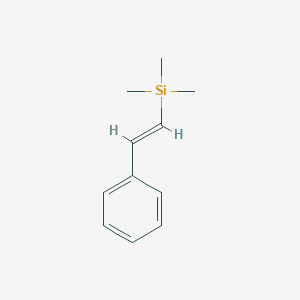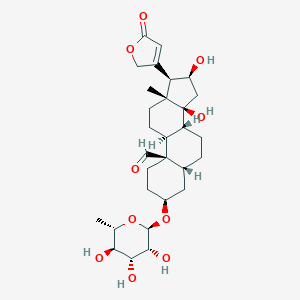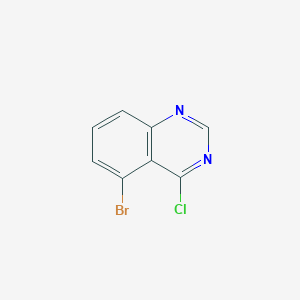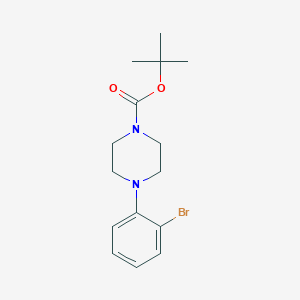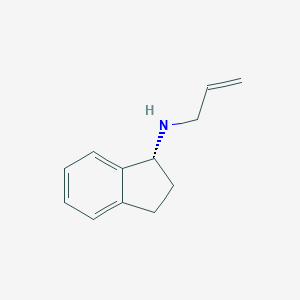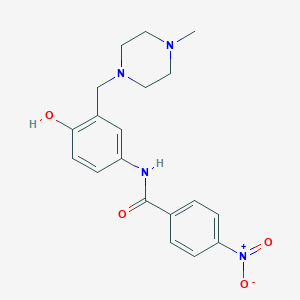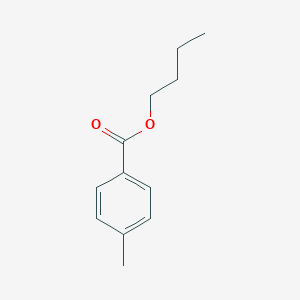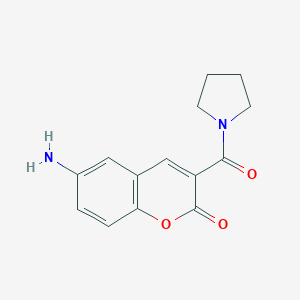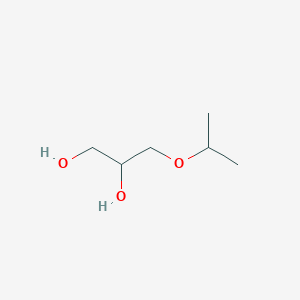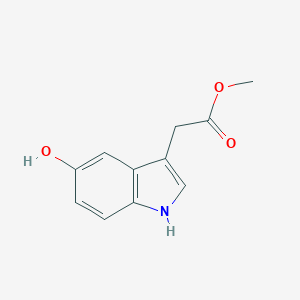
Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate
Descripción general
Descripción
Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate is a compound that is part of a broader class of chemicals known as indole derivatives. These compounds are characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole ring system is a prevalent framework in many natural products and pharmaceuticals due to its diverse biological activity.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate was achieved by reacting 5-hydroxy-1-methyl-1H-indole with excess ethyl acetoacetate catalyzed by indium(III) chloride . Similarly, the synthesis of methyl 5-(hydroxymethyl)-2-furan carboxylate derivatives involved starting from furfuryl alcohol . These methods highlight the complexity and creativity required in synthesizing indole-based compounds.
Molecular Structure Analysis
The molecular structure of indole derivatives is often elucidated using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. For example, the structure of a novel compound, 5-(6-hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate, was determined using a combination of FTIR, NMR, and mass spectrometry . These techniques are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions, which can be used to further modify the compound or to study its reactivity. For instance, the reaction of methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-phenyl-1,2,4-oxadiazole led to the formation of methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, showcasing the reactivity of the indole moiety . The reactivity of these compounds is often influenced by the substituents on the indole ring, which can affect the electron density and thus the chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by their molecular structure. For example, the non-linear optical behaviors of certain compounds can be examined through their dipole moment, polarizability, and hyperpolarizability values . These properties are important for applications in materials science and electronics. Additionally, the antimicrobial activity of some indole derivatives, such as methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates, is of interest in the development of new pharmaceuticals .
Aplicaciones Científicas De Investigación
Biological Activity Studies
Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate and its derivatives exhibit significant biological activities. One study focused on the synthesis and biological activity studies of related compounds, highlighting their cytotoxicity against cancer cell lines and both Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019).
Novel Oxidation Processes
Research into the oxidation versus nitration of indole derivatives has been conducted, leading to the creation of novel functionalized 2-hydroxyindolenines. These studies are important for understanding the chemical behavior of compounds like Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate (Morales-Ríos et al., 1993).
Medical Applications
A direct radioimmunoassay for the methyl ester of 5-hydroxy-3-indole acetic acid, closely related to Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate, has been described. This assay is significant for medical research, particularly in understanding the biochemistry of related compounds in the human body (Manz et al., 1987).
Synthesis and Chemical Properties
The synthesis and various properties of indole-2-acetic acid methyl esters, including Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate, have been extensively studied. These studies are vital for understanding the chemical nature and potential applications of these compounds (Modi et al., 2003).
Anti-Inflammatory Properties
Some derivatives of Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate have been synthesized and tested for their cyclooxygenase inhibition properties, showing potential as anti-inflammatory agents (Shi et al., 2012).
Antibacterial Evaluation
The antibacterial properties of related compounds, including 2-hydroxy-1-(1H-indol-3-yl)-4-methylpentan-3-one, have been evaluated. These studies contribute to the understanding of the antibacterial potential of Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate and its analogs (Nguyen et al., 2010).
Large-Scale Synthesis
Efficient methodologies for the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, closely related to Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate, have been developed. This research is crucial for industrial-scale applications of such compounds (Morgentin et al., 2009).
Propiedades
IUPAC Name |
methyl 2-(5-hydroxy-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)4-7-6-12-10-3-2-8(13)5-9(7)10/h2-3,5-6,12-13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPIRXLDEXTULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




